Conophylline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

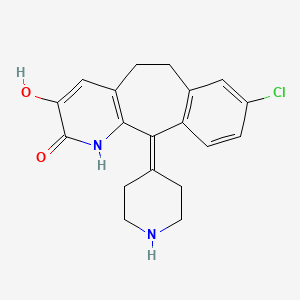

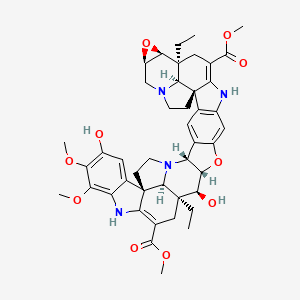

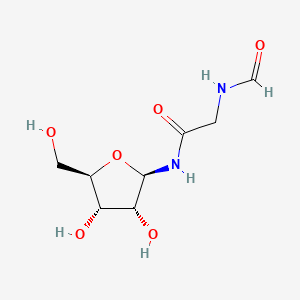

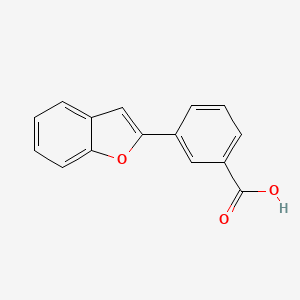

Conophylline is a vinca alkaloid found in several species of the genus Tabernaemontana, including Ervatamia microphylla and Tabernaemontana divaricata . It is known for its ability to induce autophagy and has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes mellitus, and liver diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of conophylline involves complex chemical reactions due to its intricate structure, which includes multiple stereogenic centers. Fukuyama and coworkers published a total synthesis of this compound in 2011, which involved coupling two indoline-containing fragments using a type of Polonovski reaction . The synthesis was challenging due to the need to control eleven stereogenic centers.

Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources, such as the leaves of Ervatamia microphylla. The extraction process involves the use of ethanol to isolate the compound from the plant material .

Análisis De Reacciones Químicas

Types of Reactions: Conophylline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: Conophylline is used as a model compound to study complex natural product synthesis and stereochemistry.

Medicine: this compound has demonstrated anticancer properties by inhibiting the growth of colorectal cancer cells and hepatocellular carcinoma It also promotes the differentiation of pancreatic β-cells, making it a potential therapeutic agent for diabetes mellitus.

Industry: The compound’s ability to modulate autophagy and inhibit tumor growth makes it a candidate for developing new pharmaceuticals.

Mecanismo De Acción

Conophylline exerts its effects by binding to specific molecular targets and modulating various cellular pathways:

Molecular Targets: One of the primary targets of this compound is the ADP-ribosylation factor-like 6-interacting protein 1 (ARL6ip1), located in the endoplasmic reticulum membrane. This compound binds to the cytoplasmic portion of ARL6ip1, inhibiting its function.

Pathways Involved: this compound inhibits the Akt signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, this compound induces apoptosis and inhibits tumor growth.

Comparación Con Compuestos Similares

Conophylline belongs to the class of vinca alkaloids, which also includes well-known therapeutic agents such as vincristine and vinblastine . These compounds share similar structural features but differ in their biological activities and therapeutic applications.

Vincristine and Vinblastine: Both are used as chemotherapeutic agents for treating various cancers. Unlike this compound, which induces autophagy, vincristine and vinblastine primarily disrupt microtubule formation, leading to cell cycle arrest and apoptosis.

Conophyllidine: A closely related compound where the epoxide ring in this compound is replaced with a double bond. Conophyllidine co-occurs with this compound in the same plants and shares similar biological activities.

Propiedades

Fórmula molecular |

C44H50N4O10 |

|---|---|

Peso molecular |

794.9 g/mol |

Nombre IUPAC |

dimethyl (2R,6R,11R,13S,14S,23S,24S,25S,36R,39R,40R)-14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate |

InChI |

InChI=1S/C44H50N4O10/c1-7-41-16-20(37(51)55-5)34-44(23-14-25(49)30(53-3)31(54-4)28(23)46-34)10-12-48(40(41)44)29-19-13-22-24(15-26(19)57-32(29)35(41)50)45-33-21(38(52)56-6)17-42(8-2)36-27(58-36)18-47-11-9-43(22,33)39(42)47/h13-15,27,29,32,35-36,39-40,45-46,49-50H,7-12,16-18H2,1-6H3/t27-,29-,32+,35-,36-,39+,40+,41-,42-,43+,44+/m1/s1 |

Clave InChI |

QZRIMAMDGWAHPQ-ATPAGDLWSA-N |

SMILES isomérico |

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)[C@H]5[C@@H]([C@H]2O)OC6=CC7=C(C=C56)[C@]89CCN1[C@H]8[C@](CC(=C9N7)C(=O)OC)([C@H]2[C@@H](C1)O2)CC)C1=CC(=C(C(=C1N3)OC)OC)O)C(=O)OC |

SMILES canónico |

CCC12CC(=C3C4(C1N(CC4)C5C(C2O)OC6=CC7=C(C=C56)C89CCN1C8C(CC(=C9N7)C(=O)OC)(C2C(C1)O2)CC)C1=CC(=C(C(=C1N3)OC)OC)O)C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B13845969.png)

![(1S,2R,18R,19R,22S,25R,40S)-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B13845985.png)